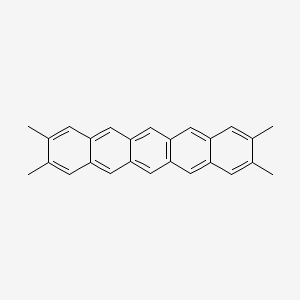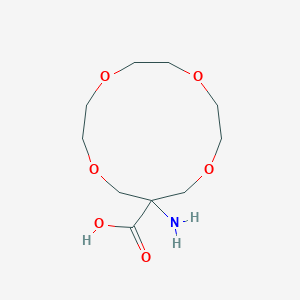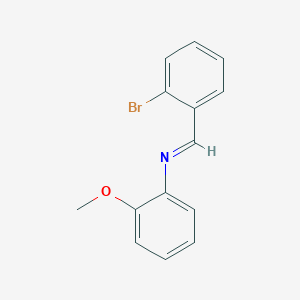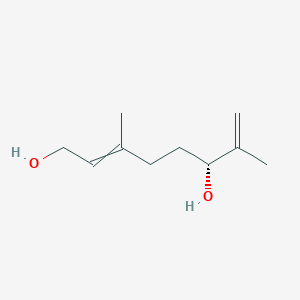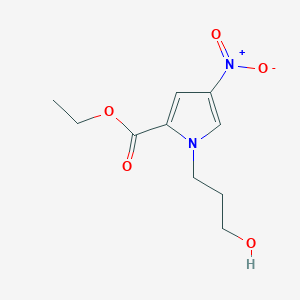
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring This particular compound is characterized by the presence of an ethyl ester group, a hydroxypropyl side chain, and a nitro group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by esterification and subsequent hydroxypropylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas or metal hydrides.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate has garnered interest in several scientific research domains:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate largely depends on its functional groups. The nitro group can participate in redox reactions, while the ester and hydroxypropyl groups can interact with various biological targets. These interactions may involve binding to enzymes, receptors, or other macromolecules, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-imidazole-2-carboxylate: Similar structure but with an imidazole ring.
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-3-carboxylate: Similar structure but with the ester group at a different position.
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of an ester.
Uniqueness: Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and applied chemistry.
Eigenschaften
CAS-Nummer |
374694-40-3 |
|---|---|
Molekularformel |
C10H14N2O5 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
ethyl 1-(3-hydroxypropyl)-4-nitropyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O5/c1-2-17-10(14)9-6-8(12(15)16)7-11(9)4-3-5-13/h6-7,13H,2-5H2,1H3 |
InChI-Schlüssel |
XAZODZRAKXZLMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CN1CCCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)



![Pyrido[3,2-D][1,3]oxazepine](/img/structure/B14238016.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)
